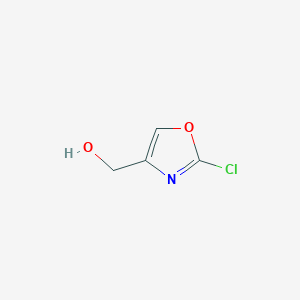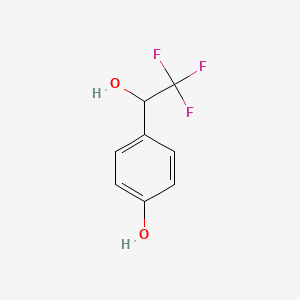
4-(2,2,2-三氟-1-羟乙基)苯酚
概述
描述
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol , also known by its chemical formula C~8~H~5~F~6~O~2~ , is a synthetic compound with intriguing properties. It combines a phenolic ring structure with a trifluoromethyl group and a hydroxyethyl moiety. The presence of fluorine atoms in its structure contributes to its unique reactivity and potential applications .
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the trifluoromethyl group and the hydroxyethyl substituent. Researchers have explored various synthetic routes, such as electrophilic aromatic substitution or nucleophilic addition reactions. Detailed studies on the optimal conditions, reagents, and yields are essential for efficient synthesis .
Molecular Structure Analysis
The molecular structure of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol consists of a phenolic ring (phenol) attached to a trifluoromethyl group (-CF~3~) and a hydroxyethyl group (-CH~2~CH~2~OH). The spatial arrangement of these functional groups influences its chemical behavior, solubility, and interactions with other molecules .
Chemical Reactions Analysis
- Arylation Reactions : The phenolic ring allows for electrophilic substitution reactions. Researchers have explored arylation reactions, where the phenol undergoes coupling with aryl halides or boronic acids. These reactions yield derivatives with modified aromatic rings .
- Hydroxylation Reactions : The hydroxyethyl group provides a site for further functionalization. Hydroxylation reactions can introduce additional hydroxyl groups or other substituents, expanding the compound’s chemical diversity .
Physical And Chemical Properties Analysis
科学研究应用
合成化学应用
- 苯酚的区域选择性取代:一项研究证明了 4-(2,2,2-三氟-1-羟乙基)苯酚在区域选择性取代反应中的潜力。具体来说,苯酚在没有催化剂的情况下不会直接与三氟乙醛乙基半缩醛反应。然而,无水碳酸钾的存在促进了反应,主要生成对位取代产物 4-(2,2,2-三氟-1-羟乙基)苯酚。这突出了其在选择性合成过程中的重要性 (Y. Gong, Katsuya Kato, H. Kimoto, 2001).
材料科学应用
- 氟化聚酰亚胺的开发:使用多三氟甲基取代的芳香二胺合成氟化聚酰亚胺的研究展示了 4-(2,2,2-三氟-1-羟乙基)苯酚衍生物的应用。这些材料表现出出色的机械性能、热稳定性、低介电常数和高光学透明度,适用于先进的材料应用 (Liming Tao 等人,2009).
光稳定性和电子应用
- 对光稳定性的影响:另一项研究调查了木质素模型化合物中酚羟基的去除,包括 4-(2,2,2-三氟-1-羟乙基)苯酚的衍生物,及其对光稳定性的影响。研究发现,去除这些基团显着抑制了黄变,表明在提高材料光稳定性方面有应用 (T. Hu, G. Cairns, B. James, 2000).
先进合成和化学表征
- 环缩合反应:该化合物已用于环缩合反应,展示了其在化学合成中的多功能性以及创建具有各种应用的新型有机化合物的潜力 (H. Bonacorso 等人,2003).
电子和光学材料
- 有机发光二极管 (OLED):一项关于具有低效率滚降的高效 OLED 的研究强调了 4-(2,2,2-三氟-1-羟乙基)苯酚的衍生物在铱发射器中作为辅助配体的用途。这项研究表明此类化合物在增强 OLED 器件的性能和效率方面具有潜力 (Yi Jin 等人,2014).
安全和危害
属性
IUPAC Name |
4-(2,2,2-trifluoro-1-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFOXHSAQXFOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461211 | |
| Record name | 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol | |
CAS RN |
246245-20-5 | |
| Record name | 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

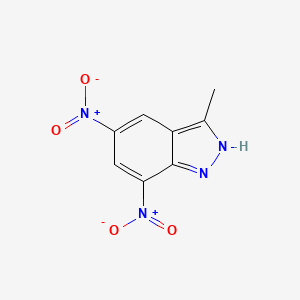
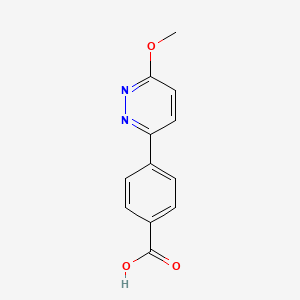
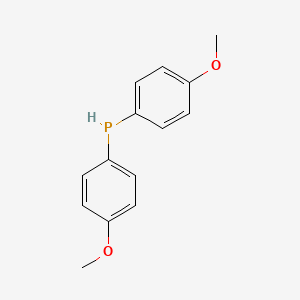
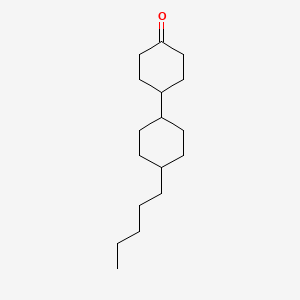
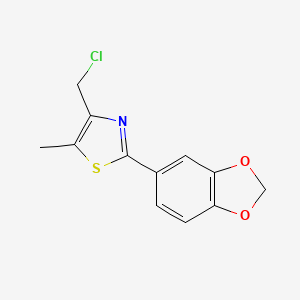
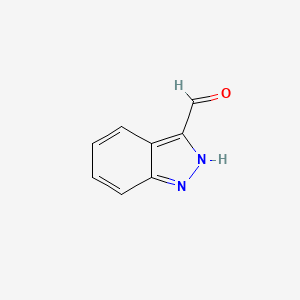
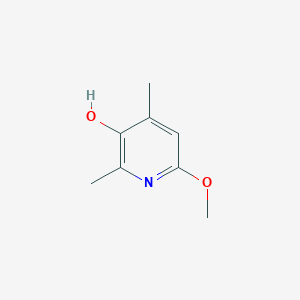
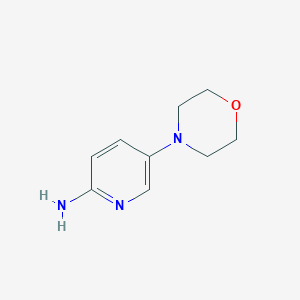
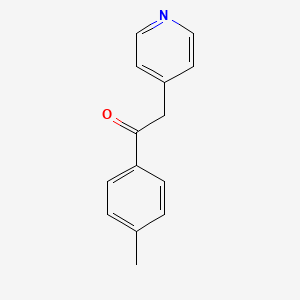
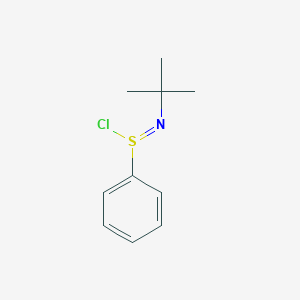
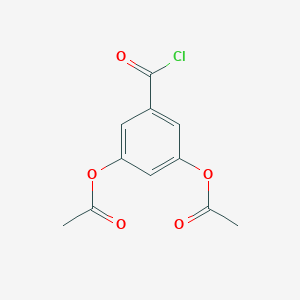
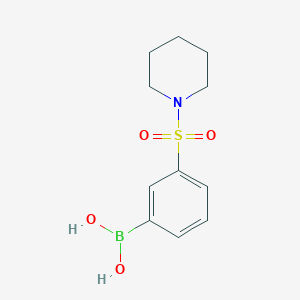
![Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B1312713.png)
